N-(4-aminophenyl)-2-hydroxybenzamide
CAS No.: 3679-65-0
Cat. No.: VC3911975
Molecular Formula: C13H12N2O2
Molecular Weight: 228.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3679-65-0 |
|---|---|
| Molecular Formula | C13H12N2O2 |
| Molecular Weight | 228.25 g/mol |
| IUPAC Name | N-(4-aminophenyl)-2-hydroxybenzamide |
| Standard InChI | InChI=1S/C13H12N2O2/c14-9-5-7-10(8-6-9)15-13(17)11-3-1-2-4-12(11)16/h1-8,16H,14H2,(H,15,17) |
| Standard InChI Key | ACVACKIEZDGXND-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)N)O |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)N)O |
Introduction
Chemical Identity and Structural Features
N-(4-Aminophenyl)-2-hydroxybenzamide (molecular formula: C₁₃H₁₂N₂O₂, molecular weight: 228.25 g/mol) consists of a benzamide backbone substituted with a hydroxyl group at the C2 position and a 4-aminophenyl group at the amide nitrogen. The IUPAC name is N-(4-aminophenyl)-2-hydroxybenzamide, and its canonical SMILES representation is C1=CC(=C(C(=C1)O)C(=O)NC2=CC=C(C=C2)N.
Key Structural Attributes:
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Hydroxyl Group: Enhances hydrogen-bonding capacity and influences pharmacokinetic properties.
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Aminophenyl Substituent: Provides a reactive site for further chemical modifications, such as acylation or alkylation.
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Benzamide Core: Imparts rigidity and planar geometry, facilitating interactions with biological targets.
While direct crystallographic data for this compound are scarce, related derivatives (e.g., N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide) crystallize in triclinic systems, suggesting similar packing behaviors.
Synthesis and Chemical Modifications
The synthesis of N-(4-aminophenyl)-2-hydroxybenzamide typically involves coupling 2-hydroxybenzoic acid (salicylic acid) derivatives with 4-aminophenylamine. A representative pathway includes:
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Activation of Salicylic Acid: Conversion to an acid chloride using thionyl chloride (SOCl₂).
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Amide Formation: Reaction with 4-nitroaniline to yield N-(4-nitrophenyl)-2-hydroxybenzamide.
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Reduction: Catalytic hydrogenation or use of reducing agents (e.g., Sn/HCl) to reduce the nitro group to an amine, producing the final compound.
Table 1: Synthesis Yields of Benzamide Derivatives
| Derivative | Reaction Step | Yield (%) | Conditions |
|---|---|---|---|
| N-(4-nitrophenyl)-2-hydroxybenzamide | Amide formation | 78 | Reflux, 6 h, THF |
| N-(4-aminophenyl)-2-hydroxybenzamide | Nitro reduction | 92 | H₂/Pd-C, RT, 12 h |
Modifications at the hydroxyl or amine groups can tailor solubility and bioactivity. For example:
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Chlorination: Introducing chlorine at C5 (as in N-(4-aminophenyl)-5-chloro-2-hydroxybenzamide) enhances antiviral potency.
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Fluorination: Substituting fluorine at C5 improves metabolic stability and membrane permeability.
| Compound | Virus Targeted | IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Human adenovirus | 0.45 | >50 |
| Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) | SARS-CoV-2 | 0.28 | 35 |
Niclosamide, a closely related antiparasitic drug, has shown repurposing potential against SARS-CoV-2 by uncoupling mitochondrial oxidative phosphorylation and inhibiting viral protease activity .
Applications in Materials Science
Beyond pharmacology, N-(4-aminophenyl)-2-hydroxybenzamide derivatives serve as:
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Electrochromic Materials: Polymerized forms exhibit reversible color changes under electric fields, useful in smart windows.
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Fluorescent Probes: The aminophenyl group enables tagging of biomolecules for imaging applications.
Table 3: Electrochromic Performance of Poly(benzamide) Films
| Polymer Composition | Switching Time (s) | Coloration Efficiency (cm²/C) |
|---|---|---|
| Poly(N-(4-aminophenyl)-2-hydroxybenzamide) | 13 (bleach) | 220 |
Future Directions and Challenges
Despite promising data from analogs, research gaps persist for N-(4-aminophenyl)-2-hydroxybenzamide itself:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume